N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is a compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly useful in organic synthesis . This compound features a trifluoromethyl group, which often imparts unique chemical properties, including increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but lacks the methoxyethoxy group.
Other Enamides: Compounds with similar enamide structures but different substituents.
Uniqueness
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific combination of the methoxyethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-3-12(18)17-10-8-9(13(14,15)16)4-5-11(10)20-7-6-19-2/h3-5,8H,1,6-7H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSBCIPQZSGRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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